Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a bromo group at position 3, a methyl group at position 4, and a cyclopropyl group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly c-KIT inhibitors, as demonstrated in recent studies . The ethyl carboxylate moiety enhances solubility and may act as a prodrug precursor.
Properties
Molecular Formula |
C13H13BrN2O2S |
|---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-13(17)8-6(2)9-11(14)16-19-12(9)15-10(8)7-4-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
MEXYQEKWMNRUME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a thiazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases and solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives
Key Findings :
- Position 3 : Bromo substituents (as in the target compound) offer synthetic flexibility for cross-coupling reactions, unlike 3-(trifluoromethyl)phenyl groups (6h), which enhance hydrophobic interactions but limit further derivatization .
- Position 6 : Cyclopropyl groups (target compound) confer rigidity and may improve metabolic stability compared to bulkier substituents like isopropyl () .
- Position 4 : The methyl group in the target compound likely contributes to steric stabilization, though its direct role in c-KIT inhibition remains uncharacterized.
Physicochemical and Conformational Properties
Hydrogen Bonding and Solubility
The ethyl carboxylate group in the target compound acts as a hydrogen bond acceptor, similar to ester-containing analogues (e.g., ). In contrast, amide-linked derivatives (e.g., 6h–j in ) exhibit stronger hydrogen bonding but reduced solubility in lipophilic environments .
Ring Puckering and Conformational Effects
This contrasts with non-cyclopropyl derivatives (e.g., isopropyl in ), where puckering effects may alter binding geometry .
Biological Activity
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the thiazolo[5,4-b]pyridine family. This compound features a thiazole ring fused to a pyridine structure, with substituents that include an ethyl ester, a bromine atom, a cyclopropyl group, and a methyl group. The unique combination of these functional groups contributes to its distinctive chemical properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be visualized as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Substituents : Includes an ethyl carboxylate group, a bromine atom at the 3-position, a cyclopropyl group at the 6-position, and a methyl group at the 4-position.
Medicinal Chemistry Applications
Research indicates that this compound exhibits significant biological activities relevant to medicinal chemistry. Key areas of investigation include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. For instance, related thiazolo[5,4-b]pyridine derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3K), which are crucial in cellular signaling pathways that regulate growth and metabolism .
- Receptor Modulation : The compound may interact with various receptors. Similar compounds have been identified as agonists for sphingosine-1-phosphate (S1P) receptors, which play roles in immune response and inflammation .
- Antitumor Activity : Preliminary studies suggest that thiazolo[5,4-b]pyridine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of the cyclopropyl and methyl groups contributes unique steric and electronic properties that influence its reactivity and biological activity compared to similar compounds. For example:
| Compound Name | Key Differences |
|---|---|
| Ethyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | Lacks the cyclopropyl group |
| Ethyl 3-bromo-6-cyclopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | Lacks the methyl group |
In Vivo Studies
In vivo studies have demonstrated the pharmacological effects of related thiazolo[5,4-b]pyridine compounds. For instance:
- Experimental Autoimmune Encephalomyelitis : Compounds similar to this compound have been shown to delay the onset and reduce severity in models of autoimmune diseases when dosed at low concentrations (e.g., 0.1 mg/kg) .
In Vitro Studies
In vitro assays have revealed that these compounds can effectively inhibit specific enzyme activities at nanomolar concentrations. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
